molecular formula C10H9N3S B8782766 5-[(1E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine

5-[(1E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B8782766
M. Wt: 203.27 g/mol
InChI Key: MFAWSDUTTXHYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-(5-Amino-1,3,4-Thiadiazol-2-yl)Styrene: is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(1E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-amino-1,3,4-thiadiazole with styrene under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Scientific Research Applications

Chemistry: Beta-(5-Amino-1,3,4-Thiadiazol-2-yl)Styrene is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Medicine: The compound’s potential medicinal applications include its use as an antimicrobial and anticancer agent. Studies have shown that derivatives of thiadiazole exhibit significant biological activity, which can be harnessed for therapeutic purposes .

Industry: In the industrial sector, 5-[(1E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance .

Mechanism of Action

The mechanism of action of 5-[(1E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. The compound’s structure allows it to form stable interactions with the enzyme, leading to its inhibition .

Comparison with Similar Compounds

  • 5-Amino-1,3,4-Thiadiazole-2-Thiol
  • 5-Amino-1,3,4-Thiadiazole-2-Sulfonamide
  • 5-Amino-1,3,4-Thiadiazole-2-Carboxylic Acid

Uniqueness: Beta-(5-Amino-1,3,4-Thiadiazol-2-yl)Styrene is unique due to the presence of the styrene moiety, which imparts distinct chemical and biological properties. This structural feature allows for additional functionalization and enhances the compound’s versatility in various applications .

Properties

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

5-(2-phenylethenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H9N3S/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h1-7H,(H2,11,13)

InChI Key

MFAWSDUTTXHYTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=C(S2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 70.0 g (0.35 m) of cinnamaldehyde thiosemicarbazone and 56.0 g (1.16 m) of ferric ammonium sulfate dodecahydrate was pulverized with a mortar and pestle and added portionwise to 1400 ml of hot water. The mixture was stirred at 60°-100° C. for 11/4 hr., during which time the color of the mixture changed from yellow-orange to dark red and much of the solid material went into solution. The mixture was filtered hot to yield 54.5 g of a brown granular product. The mother liquors were cooled under refrigeration and refiltered to give another 12.3 g of product. The crude product was pulverized and triturated twice with chloroform to remove the residual starting material and the dark brown impurities from the product, leaving 27.4 g of a beige microcrystalline powder. An additional 4.60 g of product was recovered by concentrating the chloroform filtrate. Total yield was 32.0 g (0.16 m), mp. 212°-214° C. (dec.). This procedure is novel and is of general utility for preparing these types of compounds. The novel procedure for this particular product is defined as:
Quantity
70 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric ammonium sulfate dodecahydrate
Quantity
56 g
Type
reactant
Reaction Step One
Name
Quantity
1400 mL
Type
solvent
Reaction Step Two

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